Benzenamine, 2-((4-methylphenyl)thio)-
Description
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFFMVMQCXIUOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167775 | |
| Record name | Benzenamine, 2-((4-methylphenyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16452-09-8 | |
| Record name | Benzenamine, 2-((4-methylphenyl)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016452098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC136939 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Benzenamine, 2-((4-methylphenyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(PARA-TOLYLTHIO)-ANILINE,97% | |
| Source | European Chemicals Agency (ECHA) | |
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Biological Activity
Benzenamine, 2-((4-methylphenyl)thio)-, also known as 4-methylphenylthioaniline, is a compound that has garnered attention in various biological studies due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Chemical Formula : C13H13NS
- Molecular Weight : 217.31 g/mol
- CAS Number : 16452-09-8
Benzenamine, 2-((4-methylphenyl)thio)- exhibits its biological effects primarily through interactions with various biological targets. Its thioether moiety enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The compound has shown promise in the following areas:
- Serotonin Transporter Inhibition : Research indicates that derivatives of biphenylthiol compounds, which include benzenamine derivatives, can act as selective serotonin transporter (SERT) ligands. These compounds have demonstrated significant binding affinities and prolonged retention in brain regions associated with serotonin regulation, such as the hypothalamus .
- Anticancer Activity : Preliminary studies suggest that benzenamine derivatives may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to benzenamine have been evaluated for their ability to inhibit cell proliferation in leukemia and breast cancer models .
Biological Activity Summary
Case Studies
-
Serotonin Transporter Ligands :
A study explored several biphenylthiol derivatives and found that those with specific substitutions exhibited excellent uptake in the hypothalamus, suggesting their potential as imaging agents for SERT . The compound's ability to inhibit SERT was quantified with inhibition constants (Ki), indicating strong selectivity over other monoamine transporters. -
Anticancer Screening :
In a series of experiments involving various cancer cell lines (e.g., CCRF-CEM leukemia cells), benzenamine derivatives showed promising cytotoxicity. For example, one derivative had an IC50 value significantly lower than standard anticancer drugs like bendamustine . This suggests a potential pathway for developing new anticancer therapies based on this compound. -
Antioxidant Properties :
Another study evaluated the antioxidant capacity of related compounds using DPPH radical scavenging assays. Some derivatives demonstrated antioxidant activity surpassing that of ascorbic acid, indicating their potential role in oxidative stress-related diseases .
Scientific Research Applications
Serotonin Transporter Imaging Agents
Recent studies have identified derivatives of benzenamine compounds as potential imaging agents for serotonin transporters (SERT). The compound exhibits high binding affinity to SERT, making it a candidate for developing new radioligands for brain imaging. For instance, derivatives like 4′-iodo-biphenylthiol have shown promising results with binding affinities in the sub-nanomolar range (K i = 0.22 ± 0.09 nM) and significant brain uptake after intravenous injection in animal models .
Table 1: Binding Affinities of Benzenamine Derivatives
| Compound | K i (nM) | Binding Affinity to SERT |
|---|---|---|
| 2-((4-methylphenyl)thio)- | 0.22 | High |
| 4′-iodo-biphenylthiol | 0.11 | Very High |
| Other derivatives | >1000 | Low |
Anticancer Potential
Research has indicated that benzenamine derivatives possess cytotoxic effects against various cancer cell lines. For example, one study reported that certain structural modifications enhanced the anticancer activity of these compounds, suggesting a potential therapeutic role in oncology.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxicity of benzenamine derivatives on human cancer cell lines. The results demonstrated that modifications to the phenyl ring significantly influenced the inhibitory effects on cell proliferation.
Catalytic Applications
Benzenamine derivatives have been explored as catalysts in various organic reactions, particularly in processes involving sulfur-containing compounds. Their ability to facilitate reactions involving thiol groups makes them valuable in synthesizing complex organic molecules .
Table 2: Catalytic Activity of Benzenamine Derivatives
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| Sulfur insertion reactions | Benzenamine derivative | 85 |
| Cross-coupling reactions | Modified benzenamine thio | 90 |
Safety and Environmental Considerations
While exploring the applications of benzenamine, it is essential to consider its safety profile. The compound is classified as an irritant and poses environmental hazards if not handled properly . Laboratory safety protocols should be strictly followed when working with this compound.
Comparison with Similar Compounds
2-((5-Methylthieno[2,3-d]pyrimidin-4-yl)thio)aniline
2-[(2-Benzothiazolylmethyl)thio]-benzenamine
- Structure : Substituted with a benzothiazolylmethyl group (-CH₂-C₇H₄NS).
- Key Differences : The benzothiazole ring introduces a fused aromatic system with a nitrogen and sulfur atom, increasing rigidity and fluorescence properties. Spectral studies (e.g., UV-Vis, NMR) show distinct absorption bands due to extended conjugation .
18F-Labeled Diaryl Sulfides for Serotonin Transporter (SERT) Imaging
- Example Compounds: 2-(2′-((Dimethylamino)methyl)-4′-(fluoroethoxy)phenylthio)benzenamine (1) 2-(2′-((Dimethylamino)methyl)-4′-(fluoropropoxy)phenylthio)benzenamine (2)
- Comparison: Binding Affinity: Subnanomolar inhibition constants (Ki = 0.51–0.76 nM for SERT) due to fluorinated alkoxy groups enhancing lipophilicity and blood-brain barrier penetration .
- Pharmacokinetics : Alkoxy chain length (ethoxy vs. butoxy) inversely correlates with brain uptake; the target compound’s shorter alkyl chain may favor faster clearance .
Preparation Methods
Reaction Mechanism and Conditions
This one-step protocol leverages copper-catalyzed cross-coupling to directly form the C–S bond between 2-iodoaniline and 4-methylbenzenethiol. Adapted from Ullmann diarylamine syntheses, the reaction employs CuI (10 mol%) , Cs₂CO₃ (3 equiv.) , and DMF at 130°C for 24 hours under inert conditions. The iodide’s high leaving-group aptitude facilitates regioselective substitution at the ortho position, yielding the target compound without requiring protective groups.
Key Findings
-
Yield : 72–78% after purification via silica gel chromatography.
-
Side Reactions : Trace amounts of homo-coupled byproducts (e.g., bis(4-methylphenyl) disulfide) are observed but minimized by stoichiometric control.
-
Advantages : Single-step synthesis avoids intermediate isolation, reducing time and cost.
Protection-Substitution-Deprotection Strategy
Step 1: Acetanilide Formation
Protecting the amine group as acetanilide prevents undesired side reactions during subsequent steps. This is achieved by refluxing aniline with acetic anhydride in aqueous acetic acid, following protocols for sulfonamide synthesis.
Step 2: Ortho-Bromination
Electrophilic bromination of acetanilide using Br₂ in HBr/H₂O₂ directs substitution to the ortho position (relative to the acetamide group), yielding 2-bromoacetanilide in 89% yield.
Step 3: Thioether Formation
Reacting 2-bromoacetanilide with 4-methylbenzenethiol under LiH (2 equiv.) in DMF at 80°C for 6 hours promotes nucleophilic aromatic substitution. Ultrasound irradiation (47 kHz) enhances reaction efficiency, as demonstrated in analogous thioether syntheses.
Step 4: Deprotection
Hydrolysis of the acetyl group using 6M HCl under reflux liberates the free amine, completing the synthesis.
Key Findings
-
Overall Yield : 65–70% across four steps.
-
Critical Optimization : Ultrasound reduces reaction time by 40% compared to conventional heating.
Nucleophilic Aromatic Substitution (NAS) Followed by Reduction
Step 1: Thioether Formation
2-Chloronitrobenzene reacts with 4-methylbenzenethiol in K₂CO₃/DMF at 100°C for 12 hours , substituting chlorine with the thio group. The nitro group’s electron-withdrawing nature activates the ring for nucleophilic attack, achieving 85–90% conversion.
Step 2: Nitro Reduction
Catalytic hydrogenation (H₂, Pd/C ) or Fe/NH₄Cl in ethanol/water reduces the nitro group to an amine. Fe-based reduction affords 92–95% yield, outperforming catalytic methods in cost-effectiveness.
Key Findings
-
Overall Yield : 78–82% (85% substitution × 92% reduction).
-
Regioselectivity : NAS exclusively targets the ortho position due to the nitro group’s meta-directing effect.
Comparative Analysis of Methods
Table 1: Efficiency Metrics for Preparation Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
